4-Ethylsulfonyl-2-fluorophenylhydrazine
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Overview
Description
4-Ethylsulfonyl-2-fluorophenylhydrazine is a chemical compound with the molecular formula C8H11FN2O2S and a molecular weight of 218.25 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes an ethylsulfonyl group and a fluorine atom attached to a phenyl ring, making it a valuable tool in various scientific studies .
Preparation Methods
The synthesis of 4-Ethylsulfonyl-2-fluorophenylhydrazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-ethylsulfonyl-2-fluorobenzaldehyde with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-Ethylsulfonyl-2-fluorophenylhydrazine undergoes various chemical reactions, including:
Scientific Research Applications
4-Ethylsulfonyl-2-fluorophenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylsulfonyl-2-fluorophenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors . The ethylsulfonyl group and the fluorine atom play crucial roles in binding to these targets, leading to the modulation of their activity . This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby preventing substrate binding and subsequent catalytic reactions .
Comparison with Similar Compounds
4-Ethylsulfonyl-2-fluorophenylhydrazine can be compared with other similar compounds, such as:
4-Methylsulfonyl-2-fluorophenylhydrazine: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylsulfonyl-2-chlorophenylhydrazine: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Ethylsulfonyl-2-bromophenylhydrazine: Similar structure but with a bromine atom instead of a fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents .
Properties
IUPAC Name |
(4-ethylsulfonyl-2-fluorophenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-2-14(12,13)6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZITQDDEGYTAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)NN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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